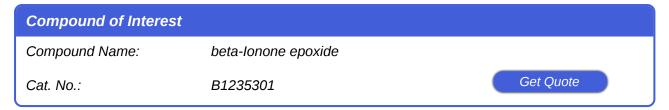


Spectroscopic Profile of Beta-Ionone Epoxide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **beta-ionone epoxide**, a significant compound in flavor, fragrance, and pharmaceutical research. This document details its Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) data, along with standardized experimental protocols for its synthesis and analysis.

Core Spectroscopic Data

The following tables summarize the key quantitative NMR and GC-MS data for **beta-ionone epoxide**, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for Beta-Ionone Epoxide



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.02	dd	15.7, 2.9	H-8
6.29	dd	15.7, 3.0	H-7
2.28	d	2.9	H-10 (CH ₃)
1.91	dt	16.0, 8.4	H-4a
1.45	dqd	14.9, 10.5, 9.1, 4.7	H-3, H-4b
1.26	S	H-2	
1.15	d	2.9	H-12, H-13 (gem-di- CH₃)
0.94	d	2.9	H-11 (CH ₃)

Solvent: CDCl3, Reference: TMS (Tetramethylsilane)

Table 2: ¹³C NMR Spectroscopic Data for Beta-Ionone Epoxide[1]



Chemical Shift (δ) ppm	Assignment
196.55	C-9 (C=O)
141.64	C-7
131.43	C-8
69.60	C-5
64.87	C-6
34.46	C-1
32.53	C-4
28.74	C-10
27.27	C-3
24.88	C-12/C-13
19.82	C-2
15.86	C-11

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)[1]

Table 3: GC-MS Data for Beta-Ionone Epoxide[2]

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)
123.0	99.99
96.0	11.03
175.0	9.86
124.0	9.43
69.0	9.19

Ionization Mode: Electron Ionization (EI)[2]



Experimental Protocols

Detailed methodologies for the synthesis of **beta-ionone epoxide** and its subsequent analysis by GC-MS are provided below.

Synthesis of Beta-Ionone Epoxide

This protocol is a representative laboratory-scale procedure for the epoxidation of beta-ionone.

Materials:

- Beta-ionone
- Hydrogen peroxide (30% solution)
- Bis(3,5-bis(trifluoromethyl)phenyl) diselenide (catalyst)
- Dichloromethane (solvent)
- Nitrogen gas
- · Round-bottom flask
- Stirring apparatus
- Temperature control system (e.g., ice bath)
- Rotary evaporator
- Thin-layer chromatography (TLC) apparatus
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve 1 mmol of beta-ionone in dichloromethane under a nitrogen atmosphere.
- Add the catalyst, bis(3,5-bis(trifluoromethyl)phenyl) diselenide, to the solution.



- Cool the reaction mixture to 0-5°C using an ice bath.
- Slowly add a molar excess of 30% hydrogen peroxide to the stirred solution.
- Maintain the reaction temperature between 0-40°C and continue stirring for 24 hours.
- Monitor the reaction progress using thin-layer chromatography.
- Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution).
- Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography to obtain pure beta-ionone epoxide.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the GC-MS analysis of **beta-ionone epoxide**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., JEOL JMS-D-300 or equivalent)[2]
- Capillary column suitable for terpenoid analysis (e.g., HP-5MS or equivalent)

GC Conditions:

- Injector Temperature: 250°C
- Oven Temperature Program:
 - o Initial temperature: 60°C, hold for 2 minutes







• Ramp 1: Increase to 180°C at a rate of 10°C/minute

Ramp 2: Increase to 280°C at a rate of 20°C/minute, hold for 5 minutes

· Carrier Gas: Helium

• Flow Rate: 1.0 mL/minute

• Injection Volume: 1 μL

• Split Ratio: 50:1

MS Conditions:

Ionization Mode: Electron Ionization (EI)

• Ionization Energy: 70 eV

• Mass Range: 40-400 amu

• Scan Speed: 1000 amu/second

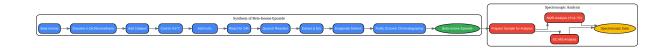
• Ion Source Temperature: 230°C

• Transfer Line Temperature: 280°C

Visualizations

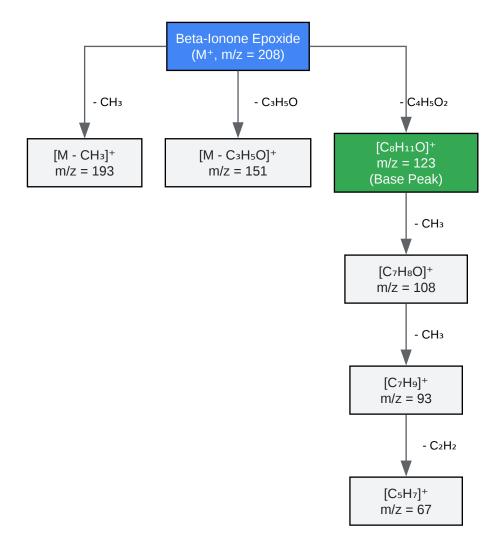
The following diagrams illustrate the experimental workflow and a proposed mass spectrometry fragmentation pattern for **beta-ionone epoxide**.





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Caption: Experimental workflow for the synthesis and spectroscopic analysis of **beta-ionone epoxide**.





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Caption: Proposed mass spectrometry fragmentation pathway for **beta-ionone epoxide**.

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- To cite this document: BenchChem. [Spectroscopic Profile of Beta-Ionone Epoxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235301#spectroscopic-data-nmr-gc-ms-of-beta-ionone-epoxide]

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